N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The compound features a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions. One common method is the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . Industrial production methods often employ microwave-assisted copper-catalyzed approaches to achieve high yields and diverse stereochemistry .
Chemical Reactions Analysis
N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents and conditions used in these reactions include protic solvents for producing pyrazolo[1,5-a]pyrimidin-7-ol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . This inhibition leads to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and applications
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H18N4/c1-10-9-13(16(2)11-5-3-4-6-11)17-12(15-10)7-8-14-17/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
ODGJGNGFJWOCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N(C)C3CCCC3 |
Origin of Product |
United States |
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